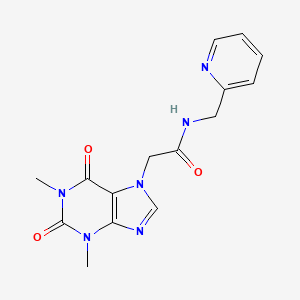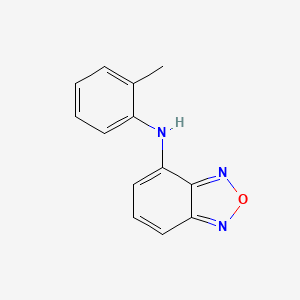![molecular formula C18H29N7O2 B5654053 3-{[4-(2-amino-6-methyl-4-pyrimidinyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5654053.png)
3-{[4-(2-amino-6-methyl-4-pyrimidinyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine and pyrimidine derivatives involves multi-step chemical processes, including nucleophilic substitution reactions, cyclization, and functional group transformations. These methods yield compounds with potential anti-angiogenic, DNA cleavage, and antimicrobial activities, showcasing the versatility of their synthesis routes (Kambappa et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques like FTIR, NMR, and mass spectral analysis. These structures often contain piperazine and pyrimidine rings as core elements, contributing to their biological activities (Mallesha et al., 2012).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, including anti-angiogenic and DNA cleavage activities. The presence of electron-donating and withdrawing groups significantly influences their reactivity and biological activities, suggesting a direct correlation between chemical structure and pharmacological effects (Kambappa et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of similar compounds are determined by their molecular structure, specifically the arrangement and types of functional groups present. These properties are crucial for understanding the compound's behavior in biological systems and its potential applications (Hattori & Kinoshita, 1979).
Chemical Properties Analysis
The chemical properties, including the reactivity towards nucleophiles and electrophiles, are influenced by the compound's structural features. These properties are essential for the synthesis of derivatives with enhanced biological activities and for understanding their mechanism of action (Krishnamurthy et al., 2011).
Propiedades
IUPAC Name |
3-[4-(2-amino-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N7O2/c1-13-11-15(21-17(19)20-13)23-7-9-24(10-8-23)16(26)14-5-4-6-25(12-14)18(27)22(2)3/h11,14H,4-10,12H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQPYWMBVQJCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCN(CC2)C(=O)C3CCCN(C3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5653989.png)



![2-ethyl-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5654024.png)


![ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5654060.png)
![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5654065.png)
![ethyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5654072.png)

![ethyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5654092.png)
![1-(4-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethanone](/img/structure/B5654097.png)